molecular formula C13H18BrNO2 B13489214 tert-butyl N-(3-bromo-2,5-dimethylphenyl)carbamate

tert-butyl N-(3-bromo-2,5-dimethylphenyl)carbamate

Cat. No.: B13489214
M. Wt: 300.19 g/mol
InChI Key: CBGMOAIPHKYMPQ-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-bromo-2,5-dimethylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and two methyl groups attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromo-2,5-dimethylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methyl groups attached to the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

    Substitution: Formation of tert-butyl N-(3-hydroxy-2,5-dimethylphenyl)carbamate or tert-butyl N-(3-amino-2,5-dimethylphenyl)carbamate.

    Oxidation: Formation of tert-butyl N-(3-carboxy-2,5-dimethylphenyl)carbamate.

    Reduction: Formation of tert-butyl N-(3-bromo-2,5-dimethylphenyl)amine.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and reactivity.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-2,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Tert-butyl N-(4-bromo-2,3-dimethylphenyl)carbamate
  • Tert-butyl N-(3-bromo-2,4-dimethylphenyl)carbamate
  • Tert-butyl N-(3-bromo-2,5-dimethylphenyl)carbamate

Uniqueness:

  • The specific positioning of the bromine and methyl groups on the phenyl ring in this compound imparts unique reactivity and binding properties.
  • The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in organic synthesis and research.

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2,5-dimethylphenyl)carbamate

InChI

InChI=1S/C13H18BrNO2/c1-8-6-10(14)9(2)11(7-8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)

InChI Key

CBGMOAIPHKYMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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